molecular formula C19H19NO3 B1324378 Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate CAS No. 65751-97-5

Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate

Cat. No. B1324378
CAS RN: 65751-97-5
M. Wt: 309.4 g/mol
InChI Key: RPNOVLRYIWAXHI-UHFFFAOYSA-N
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Patent
US04229464

Procedure details

The solution of 30.6 g of the thus prepared 2-benzyloxy-4-methyl-6-nitrophenyl pyruvic acid ethyl ester in a composition of 250 ml glacial acetic acid and 15 ml water is brought to boiling. The heating is removed and the solution is mixed with 33.6 g zinc dust in such a manner that the boiling temperature is maintained. 5.6 g zinc dust is additionally added and heated to boiling for 30 minutes. The mixture is aspirated from the excessive zinc dust while still hot. The filter cake is washed well with glacial acetic acid and ethanol. The precipitate resulting during the cooling of the filtrate is aspirated and dried. There is obtained 15.7 g (~59% of theory) 4-benzyloxy-2-ethoxycarbonyl-6-methylindole; m.p. 167°-168° C.
Name
2-benzyloxy-4-methyl-6-nitrophenyl pyruvic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:26])[C:5]([CH2:7][C:8]1[C:13]([N+:14]([O-])=O)=[CH:12][C:11]([CH3:17])=[CH:10][C:9]=1[O:18][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=O)[CH3:2].C(O)(=O)C>O>[CH2:19]([O:18][C:9]1[CH:10]=[C:11]([CH3:17])[CH:12]=[C:13]2[C:8]=1[CH:7]=[C:5]([C:4]([O:3][CH2:1][CH3:2])=[O:26])[NH:14]2)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1

Inputs

Step One
Name
2-benzyloxy-4-methyl-6-nitrophenyl pyruvic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(=O)CC1=C(C=C(C=C1[N+](=O)[O-])C)OCC1=CC=CC=C1)=O
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The heating is removed
ADDITION
Type
ADDITION
Details
the solution is mixed with 33.6 g zinc dust in such a manner that the boiling temperature
TEMPERATURE
Type
TEMPERATURE
Details
is maintained
ADDITION
Type
ADDITION
Details
5.6 g zinc dust is additionally added
TEMPERATURE
Type
TEMPERATURE
Details
heated
WASH
Type
WASH
Details
The filter cake is washed well with glacial acetic acid and ethanol
CUSTOM
Type
CUSTOM
Details
The precipitate resulting during the
TEMPERATURE
Type
TEMPERATURE
Details
cooling of the filtrate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C2C=C(NC2=CC(=C1)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 15.7 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.